molecular formula C13H10N4O B157184 Urea,bis(phenylimino)- CAS No. 1900-38-5

Urea,bis(phenylimino)-

Cat. No.: B157184
CAS No.: 1900-38-5
M. Wt: 238.24 g/mol
InChI Key: GOTKJFIJTINXRP-UHFFFAOYSA-N
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Description

Diazene, 1,1’-carbonylbis[2-phenyl-]: is a chemical compound with the molecular formula C13H10N4O and a molecular weight of 238.24 g/mol It is known for its unique structure, which includes a diazene group (N=N) bonded to a carbonyl group (C=O) and two phenyl groups (C6H5)

Preparation Methods

The synthesis of Diazene, 1,1’-carbonylbis[2-phenyl-] typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. One common method includes the reaction of benzoyl hydrazine with benzaldehyde in the presence of an acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Diazene, 1,1’-carbonylbis[2-phenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene group to amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Diazene, 1,1’-carbonylbis[2-phenyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Diazene, 1,1’-carbonylbis[2-phenyl-] involves its interaction with specific molecular targets and pathways. The diazene group can participate in redox reactions, affecting cellular processes. The phenyl groups may interact with biological macromolecules, influencing their function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Diazene, 1,1’-carbonylbis[2-phenyl-] can be compared with other similar compounds such as:

    Azobenzene: Similar in having a diazene group but lacks the carbonyl group.

    Benzoyl hydrazine: Contains the hydrazine and carbonyl groups but lacks the phenyl groups.

    Benzaldehyde: Contains the phenyl and carbonyl groups but lacks the diazene group

Properties

IUPAC Name

1,3-bis(phenylimino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTKJFIJTINXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(=O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339324
Record name Diazene, 1,1'-carbonylbis[2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1900-38-5
Record name Diazene, 1,1'-carbonylbis[2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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